

# Potential degradation pathways of Edoxaban leading to impurity 4

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Compound of Interest						
Compound Name:	Edoxaban impurity 4					
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An in-depth analysis of the potential degradation pathways of the anticoagulant Edoxaban reveals a complex landscape of chemical transformations under various stress conditions. While numerous degradation products have been identified, the specific impurity designated as "Impurity 4" presents a case of ambiguous identity across scientific literature and commercial suppliers, hindering a singular, definitive analysis of its formation. This guide will first address the known degradation pathways of Edoxaban and then delve into the different chemical entities that have been associated with the term "**Edoxaban Impurity 4**," providing a comprehensive overview for researchers, scientists, and drug development professionals.

## **Known Degradation Pathways of Edoxaban**

Edoxaban's stability has been investigated under hydrolytic (acidic and alkaline), oxidative, thermal, and photolytic stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. These studies indicate that Edoxaban is susceptible to degradation, particularly under hydrolytic and oxidative conditions.

#### **Hydrolytic Degradation**

Hydrolysis of Edoxaban can lead to the cleavage of its amide bonds. The major metabolite, M-4, is formed through the hydrolysis of the terminal N,N-dimethylcarbamoyl group to a carboxylic acid, a reaction mediated in vivo by carboxylesterase 1.[1][2] The chemical name for M-4 is (1S,3R,4S)-4-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-3-[(5-methyl-6,7-dihydro-4H-[2][3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid.[2] While this is a



metabolic pathway, forced degradation studies under acidic or basic conditions can also result in hydrolytic degradation products.

#### **Oxidative Degradation**

Under oxidative stress, typically induced by agents like hydrogen peroxide, Edoxaban can undergo oxidation at several sites. The formation of N-oxides is a common degradation pathway for compounds containing nitrogen heterocyclic rings.

### The Ambiguity of "Edoxaban Impurity 4"

The identity of "**Edoxaban Impurity 4**" is not consistently defined in publicly available scientific literature or by chemical suppliers. Several distinct chemical structures have been associated with this name, suggesting that "Impurity 4" may not be a universally recognized single compound but rather a designation that varies by manufacturer or analytical method. The following are the primary candidates for "**Edoxaban Impurity 4**":

- tert-butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate: This
  compound is listed by several chemical suppliers as "Edoxaban Impurity 4 Oxalate".[4][5]
  Its structure suggests it is likely an intermediate or a starting material in the synthesis of
  Edoxaban, rather than a degradation product.
- N-[(1S,2R,4R)-2-amino-4-(dimethylcarbamoyl) cyclohexyl] oxalamic acid ethyl ester: A study
  on the synthesis of chiral impurities of Edoxaban refers to this compound as "chiral impurity
  4". This structure also appears to be a potential synthetic intermediate.
- Compound with CAS Number 480452-36-6: Some suppliers list a compound with this CAS number as "Edoxaban impurity 4".[6] The molecular formula for this compound is C21H30ClN5O5.

Given the lack of a single, universally accepted chemical structure for "**Edoxaban Impurity 4**," a definitive degradation pathway cannot be described. The formation of each of the potential structures would arise from different chemical processes. The carbamate and oxalamic acid ester derivatives are more likely to be process-related impurities, resulting from incomplete reactions or side reactions during the synthesis of the Edoxaban molecule.

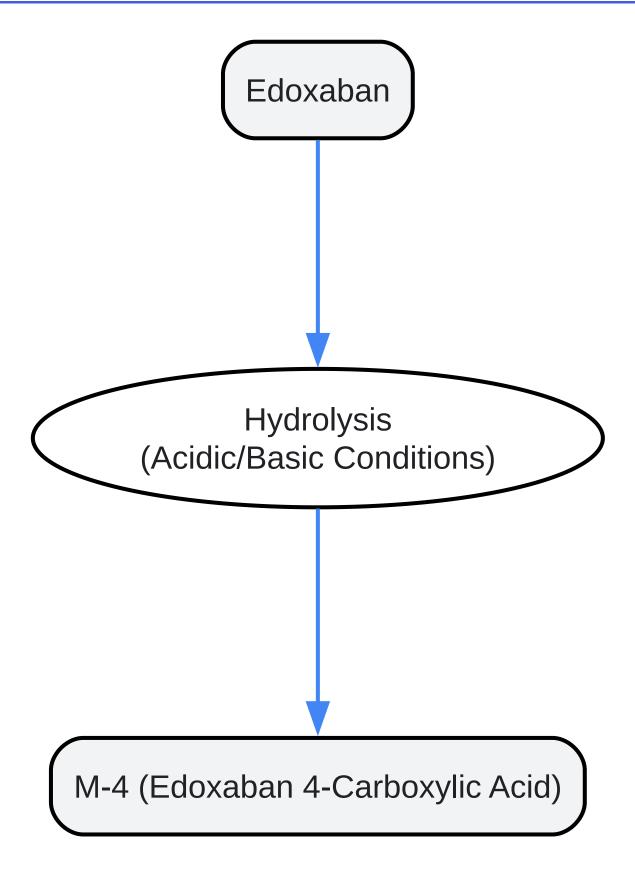


# Potential Degradation Pathways to M-4 (A Hydrolytic Product)

While the direct pathway to a specific "Impurity 4" is unclear, the formation of the well-characterized hydrolytic product, M-4, can be postulated under forced degradation conditions.

The logical pathway for the formation of M-4 from Edoxaban under hydrolytic (e.g., acidic or basic) stress would involve the hydrolysis of the N,N-dimethylcarbamoyl moiety.





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Figure 1. Proposed hydrolytic degradation pathway of Edoxaban to its M-4 metabolite.



### **Experimental Protocols**

Detailed experimental protocols for forced degradation studies of Edoxaban are available in the scientific literature. A representative protocol for acidic hydrolysis is provided below.

Table 1: Representative Experimental Protocol for Acidic Degradation of Edoxaban

Parameter	Condition	
Stress Agent	1 N Hydrochloric Acid (HCl)	
Edoxaban Concentration	1 mg/mL	
Temperature	80°C	
Duration	24 hours	
Neutralization	1 N Sodium Hydroxide (NaOH)	
Analysis	High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with Mass Spectrometry (MS) detection	

## **Quantitative Data**

Quantitative data from forced degradation studies indicate the extent of Edoxaban degradation under different stress conditions.

Table 2: Summary of Edoxaban Degradation under Various Stress Conditions



Stress Condition	Reagent/Condi tion	Duration	Temperature	% Degradation
Acidic	0.1 N HCI	1 hour	80°C	6.99%
Alkaline	0.1 N NaOH	1 hour	80°C	5.63%
Oxidative	3% H <sub>2</sub> O <sub>2</sub>	15 minutes	Room Temperature	7.92%
Thermal	Dry Heat	1 hour	105°C	4.87%
Photolytic	UV Light	1 ICH cycle	N/A	5.29%

Note: The percentage of degradation can vary depending on the specific experimental conditions.

#### Conclusion

The degradation of Edoxaban is a multifaceted process influenced by environmental factors such as pH, temperature, and oxidizing agents. While several degradation products have been identified and characterized, the identity of "Edoxaban Impurity 4" remains ambiguous, with multiple chemical structures being assigned this label. This ambiguity highlights the importance of precise impurity identification and naming conventions in pharmaceutical development and quality control. For researchers investigating the degradation profile of Edoxaban, it is crucial to define the specific impurity of interest by its chemical structure or CAS number rather than a generic name. Further studies are warranted to establish a universally accepted nomenclature for Edoxaban impurities to avoid confusion and facilitate clear scientific communication. The primary degradation pathway under hydrolytic stress leads to the formation of the active metabolite M-4 through the hydrolysis of the dimethylcarbamoyl group.

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